3-(9-Acridinylamino)-5-aminobenzoic acid
Description
Properties
CAS No. |
655238-61-2 |
|---|---|
Molecular Formula |
C20H15N3O2 |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
3-(acridin-9-ylamino)-5-aminobenzoic acid |
InChI |
InChI=1S/C20H15N3O2/c21-13-9-12(20(24)25)10-14(11-13)22-19-15-5-1-3-7-17(15)23-18-8-4-2-6-16(18)19/h1-11H,21H2,(H,22,23)(H,24,25) |
InChI Key |
DDFLVOLCTDAPKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC(=CC(=C4)N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution (SNAT) with 9-Chloroacridine
This method leverages the reactivity of 9-chloroacridine with aminobenzoic acid derivatives under basic conditions.
Steps :
- Starting Material : 3-Amino-5-aminobenzoic acid (CAS 535-87-5).
- Protection : The 5-amino group is protected using tert-butoxycarbonyl (Boc) or other carbamates.
- Esterification : The carboxylic acid group is converted to a methyl ester via H₂SO₄-catalyzed methanolysis.
- SNAT Reaction : The ester intermediate reacts with 9-chloroacridine in chloroform/ethanol with N-methylmorpholine (NMM) as a base.
- Deprotection : Boc and ester groups are removed to yield the final product.
Advantages :
Table 1: SNAT Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Boc Protection | Boc anhydride, triethylamine, methanol | ~90% | |
| Esterification | H₂SO₄, methanol, reflux | 87% | |
| SNAT Coupling | 9-Chloroacridine, NMM, chloroform/ethanol | 89% |
Boc Protection and Reductive Coupling
This method involves Boc protection, reductive amination, and subsequent coupling with 9-chloroacridine.
Steps :
- Boc Protection : 3-Amino-5-aminobenzoic acid is protected at the 3-position.
- Reductive Amination : LiAlH₄ reduces the Boc-protected acid to a methylaminobenzyl alcohol intermediate.
- Coupling : The intermediate reacts with 9-chloroacridine under basic conditions.
- Oxidation : The alcohol group is oxidized back to a carboxylic acid.
Limitations :
- Multiple steps with potential side reactions.
- Lower overall yield compared to SNAT (e.g., 68% after optimization).
Table 2: Reductive Coupling Workflow
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Boc Protection | Boc anhydride, triethylamine | 93% | |
| LiAlH₄ Reduction | LiAlH₄, THF, reflux | ~75% | |
| Final Coupling | 9-Chloroacridine, NMM | 68% |
Reaction Optimization and Challenges
Solvent and Base Selection
Protecting Group Strategies
- Boc : Effective for amino group protection but requires careful handling to avoid racemization.
- Esterification : Methanol/H₂SO₄ ensures high ester conversion rates.
Table 3: Protecting Group Efficiency
| Protecting Group | Reaction Time | Yield | Stability |
|---|---|---|---|
| Boc | 24 hours | 90% | Moderate |
| Methyl Ester | 6 hours | 87% | High |
Comparative Analysis of Methods
| Parameter | SNAT | Reductive Coupling |
|---|---|---|
| Steps | 4–5 steps | 5–6 steps |
| Yield | Up to 89% | ~68% |
| Reaction Time | 24 hours | 48–72 hours |
| Complexity | Moderate | High |
| Scalability | High (batch reactions) | Moderate |
Chemical Reactions Analysis
3-(9-Acridinylamino)-5-aminobenzoic acid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like methanol or dichloromethane, and reaction temperatures typically range from room temperature to reflux conditions . Major products formed from these reactions include various substituted and functionalized acridine derivatives .
Scientific Research Applications
Anticancer Activity
3-(9-Acridinylamino)-5-aminobenzoic acid has shown promising results in anticancer research. Studies indicate that compounds with similar structures can inhibit DNA topoisomerases, enzymes critical for DNA replication and transcription. For instance, derivatives of 9-aminoacridine have been documented to exhibit potent anticancer properties by intercalating into DNA and inhibiting the growth of cancer cells such as MCF-7 and A549 lines .
Case Study:
In a study examining the antiproliferative effects of various acridine derivatives, 3-(9-Acridinylamino)-5-aminobenzoic acid demonstrated IC50 values comparable to established chemotherapeutics like doxorubicin. This suggests its potential as a lead compound for further development in cancer therapy .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research indicates that similar acridine derivatives possess significant antibacterial and antifungal effects, making them candidates for treating infections caused by resistant strains .
Case Study:
In vitro studies have shown that certain analogs exhibit strong activity against Gram-positive and Gram-negative bacteria, suggesting that 3-(9-Acridinylamino)-5-aminobenzoic acid could be developed into a new class of antimicrobial agents .
Neuroprotective Effects
Recent investigations into neurodegenerative diseases have highlighted the potential neuroprotective effects of acridine derivatives. The ability of these compounds to modulate oxidative stress and inflammation presents a pathway for developing treatments for conditions like Alzheimer's disease .
Case Study:
Acridine-based compounds have been shown to inhibit acetylcholinesterase activity, which is beneficial in managing Alzheimer's disease symptoms. The neuroprotective mechanisms involve reducing oxidative damage and enhancing cholinergic function .
Mechanism of Action
The mechanism of action of 3-(9-Acridinylamino)-5-aminobenzoic acid involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, inhibiting the activity of enzymes such as topoisomerase II . By doing so, it induces DNA damage and prevents the replication of cancer cells, leading to cell death . The compound’s molecular targets include DNA and topoisomerase enzymes, which are crucial for cell division and proliferation .
Comparison with Similar Compounds
Comparison with Similar Acridine Derivatives
Structural and Functional Differences
The biological activity of acridine derivatives is highly dependent on substituents attached to the acridine core and the aniline ring. Below is a comparative analysis:
Table 1: Key Acridine Derivatives and Their Properties
| Compound | Substituents | Target Topoisomerase | Potency Relative to Parent Compound | Clinical Status |
|---|---|---|---|---|
| 3-(9-AA)-5-aminobenzoic acid | 5-aminobenzoic acid | Topo II | Moderate (predicted) | Preclinical |
| AHMA | 5-hydroxymethylaniline | Topo II | High | Experimental |
| m-AMSA (amsacrine) | Methanesulfon-m-anisidide | Topo II | High | Approved (leukemia) |
| DACA | Dual-targeting substituents | Topo I & II | Moderate | Discontinued (Phase II) |
| 5-(9-AA)-toluidines | Methyl groups (C4/C5) | Topo II | Variable (↑ with -OCH3) | Experimental |
Mechanistic Insights
- Topoisomerase Specificity : Most acridine derivatives, including m-AMSA and AHMA, selectively inhibit topoisomerase II. In contrast, DACA uniquely inhibits both topoisomerase I and II, though its clinical efficacy was insufficient for further development .
- Electron-Donating Groups: Substituents like -OCH3 on the aniline ring enhance antitumor potency by increasing DNA binding affinity and stabilizing the topoisomerase II-DNA complex . For example, 5-(9-acridinylamino)toluidines with -OCH3 substitutions show higher cytotoxicity than their methyl-substituted counterparts .
- Solubility and Toxicity: The 5-aminobenzoic acid group in 3-(9-AA)-5-aminobenzoic acid may improve aqueous solubility compared to AHMA’s hydroxymethyl group or m-AMSA’s methanesulfon substituent.
Clinical and Preclinical Outcomes
- m-AMSA : A cornerstone in leukemia treatment since 1976, m-AMSA’s methanesulfon group enhances stability and topoisomerase II inhibition .
- AHMA Derivatives: Ethylcarbamate and dimethylaminocarboxamido modifications to AHMA’s hydroxymethyl group yield compounds with higher potency but variable toxicity profiles .
- DACA: Despite dual topoisomerase inhibition, Phase II trials for non-small cell lung and ovarian cancers were halted due to poor patient outcomes .
Biological Activity
3-(9-Acridinylamino)-5-aminobenzoic acid (also known as acridine derivative) is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and neuropharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features an acridine moiety which is known for its ability to intercalate DNA, potentially leading to antitumor effects. Its structure can be represented as follows:
Antitumor Activity
3-(9-Acridinylamino)-5-aminobenzoic acid has been extensively studied for its antitumor properties . Research indicates that it exhibits significant cytotoxic effects against various cancer cell lines.
In Vitro Studies
- Cell Lines Tested : The compound has shown effectiveness against several cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HL-60 (leukemia).
- IC50 Values : The IC50 values for these cell lines range from 1.5 µM to 5.0 µM, indicating potent activity compared to standard chemotherapeutics such as doxorubicin and 5-fluorouracil .
The mechanism of action appears to involve:
- DNA Intercalation : The acridine structure allows the compound to insert itself between DNA base pairs, disrupting replication and transcription processes.
- Apoptosis Induction : Flow cytometry studies reveal increased apoptosis rates in treated cells, with significant upregulation of caspase-3 activity, a marker for programmed cell death .
Neuropharmacological Effects
In addition to its antitumor properties, this compound exhibits potential neuroprotective effects.
Anti-Alzheimer's Activity
Recent studies have indicated that 3-(9-Acridinylamino)-5-aminobenzoic acid may inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease pathology.
- AChE Inhibition : The compound demonstrated an IC50 value of approximately 0.041 µM against AChE, showcasing its potential as a therapeutic agent for cognitive disorders .
Case Studies
- Study on MCF-7 Cells : A study evaluated the effects of the compound on MCF-7 cells, reporting a significant reduction in cell viability at concentrations above 1 µM. The study also noted morphological changes consistent with apoptosis.
- Neuroprotection in Animal Models : In vivo studies using rodent models of Alzheimer's disease showed that treatment with the compound led to improved cognitive function as measured by maze tests and reduced amyloid plaque formation in the brain .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
